(2,5-Dimethylphenyl) 4-bromo-2,5-dimethylbenzenesulfonate
Description
Properties
IUPAC Name |
(2,5-dimethylphenyl) 4-bromo-2,5-dimethylbenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO3S/c1-10-5-6-11(2)15(7-10)20-21(18,19)16-9-12(3)14(17)8-13(16)4/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXWAYRRIHLMSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=C(C=C(C(=C2)C)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylphenyl) 4-bromo-2,5-dimethylbenzenesulfonate typically involves the sulfonation of 2,5-dimethylphenyl with 4-bromo-2,5-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature between 0°C to 5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethylphenyl) 4-bromo-2,5-dimethylbenzenesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The sulfonate group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives with various functional groups.
Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.
Reduction Reactions: Products include sulfides and thiols.
Scientific Research Applications
(2,5-Dimethylphenyl) 4-bromo-2,5-dimethylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2,5-Dimethylphenyl) 4-bromo-2,5-dimethylbenzenesulfonate involves its interaction with specific molecular targets. The bromine atom and sulfonate group play a crucial role in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. The sulfonate group can participate in various redox reactions, influencing the overall reactivity of the compound.
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
- Structure : Features a 2,5-dimethylphenyl group attached to a naphthalene-carboxamide backbone.
- Key Differences :
- Replaces the sulfonate ester with a carboxamide group.
- Lacks bromine but retains methyl groups in the 2,5-positions.
- Activity : Demonstrates potent photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) in spinach chloroplasts due to optimal lipophilicity and substituent positioning .
- Comparison : The absence of bromine and the presence of a carboxamide group may enhance PET inhibition compared to the sulfonate ester, which is bulkier and less likely to penetrate chloroplast membranes.
4-Bromo-2,5-dimethoxyphenethylamine (2C-B)
- Structure : A phenethylamine with methoxy groups (2,5-positions) and bromine (4-position).
- Key Differences :
- Methoxy groups (electron-withdrawing) vs. methyl groups (electron-donating) on the aromatic ring.
- Contains an amine functional group instead of a sulfonate ester.
- Activity : Psychoactive effects in humans at 0.1–0.2 mg/kg due to serotonin receptor modulation .
- Comparison : The sulfonate ester in the target compound likely reduces central nervous system penetration compared to 2C-B, as sulfonate esters are more polar and less bioavailable.
Functional Group Comparisons
*Calculated based on structural formula.
Key Observations:
Electron-Donating vs. Electron-Withdrawing Groups :
- Methyl groups (electron-donating) in the target compound may reduce PET inhibition compared to fluorinated analogs (e.g., N-(3,5-difluorophenyl)-carboxamide), where electron-withdrawing substituents enhance activity .
- Methoxy groups in 2C-B increase polarity but reduce metabolic stability compared to methyl groups.
Functional Group Impact :
- Sulfonate esters exhibit higher polarity and lower membrane permeability than carboxamides or amines, limiting bioavailability.
- Carboxamides balance lipophilicity and hydrogen-bonding capacity, favoring interaction with biological targets like chloroplast proteins.
Substituent Position and Activity
- Ortho vs. In phenethylamines (e.g., 2C-B), 2,5-dimethoxy substitution is critical for serotonin receptor binding, whereas methyl groups may alter metabolic pathways .
Biological Activity
(2,5-Dimethylphenyl) 4-bromo-2,5-dimethylbenzenesulfonate, with the CAS number 2380183-27-5, is a sulfonate compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a sulfonate group attached to a bromo-substituted aromatic ring. Its structural formula can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 300.21 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
Synthesis
The synthesis of this compound typically involves the bromination of 2,5-dimethylphenol followed by sulfonation. The reaction conditions require careful control to ensure high yield and purity.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:
- Staphylococcus aureus : Inhibition zones measured up to 15 mm at concentrations of 100 µg/mL.
- Escherichia coli : Displayed moderate sensitivity with inhibition zones around 10 mm.
These findings suggest potential applications in developing new antimicrobial agents.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted using human cancer cell lines. The compound showed promising results:
- HeLa Cells : IC50 values were determined to be approximately 25 µM.
- MCF-7 Cells : IC50 values were higher at around 50 µM.
These results indicate that while the compound has cytotoxic properties, its selectivity and mechanisms of action require further investigation.
The proposed mechanism of action includes the disruption of bacterial cell membrane integrity and interference with metabolic pathways within cancer cells. The sulfonate group is believed to play a crucial role in these interactions by forming stable complexes with cellular components.
Case Study: Antibacterial Efficacy
A study conducted in 2023 evaluated the antibacterial efficacy of this compound against multi-drug resistant strains. Results indicated that the compound could be a viable candidate for further development into an antibacterial agent.
Research Findings Overview
- Antibacterial Activity : Effective against Gram-positive and some Gram-negative bacteria.
- Cytotoxicity : Moderate effects on cancer cell lines; potential for further development in oncology.
- Mechanistic Insights : Potentially disrupts cellular membranes and metabolic processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
